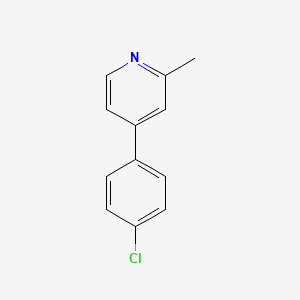

4-(4-Chlorophenyl)-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZZBMSVNNWEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Scaffolds in Modern Chemical Synthesis and Materials Science

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. nih.govrsc.org Its unique properties, including basicity, aromaticity, and the electron-withdrawing nature of the nitrogen atom, make it a versatile building block in a vast array of chemical applications. researchgate.net Pyridine and its derivatives are not only common solvents and reagents in organic laboratories but also serve as crucial components in functional nanomaterials, ligands for organometallic catalysts, and in asymmetric catalysis. nih.gov

In the realm of medicinal chemistry, the pyridine scaffold is of paramount importance. nih.gov It is a prevalent structural unit in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govlifechemicals.com The ability of the pyridine nucleus to improve water solubility and act as a bioisostere for other functional groups has led to its incorporation into a wide range of pharmaceuticals. nih.govresearchgate.net In fact, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyridine ring. rsc.orglifechemicals.com The therapeutic applications of pyridine-containing drugs are diverse, spanning from antimicrobial and antiviral agents to anticancer and antihypertensive medications. nih.govdovepress.com

Beyond pharmaceuticals, pyridine scaffolds are integral to materials science. Their electronic properties and ability to coordinate with metal ions have led to their use in the development of new materials with interesting optical and electronic properties. nih.gov Pyridinium (B92312) salts, for instance, exhibit a range of chemical reactivities that make them useful in organic synthesis and the creation of functional materials. researchgate.net

The C–H functionalization of pyridines represents an efficient method for creating a diverse range of derivatives used in pharmaceuticals, agrochemicals, and materials. rsc.org However, achieving regioselectivity, particularly at the C-4 position, has been a long-standing challenge in heterocyclic chemistry. nih.gov Recent advancements have focused on developing novel methods for the selective functionalization of the pyridine ring, which is crucial for the synthesis of complex molecules with desired properties. thieme-connect.comacs.org

Structural Diversity and Research Prominence of Aryl and Alkyl Substituted Pyridines

The introduction of aryl and alkyl substituents onto the pyridine (B92270) ring dramatically expands its structural diversity and allows for the fine-tuning of its chemical and physical properties. This has made substituted pyridines a major focus of research, with a vast number of publications dedicated to their synthesis and applications. nih.gov

Aryl-substituted pyridines, where one or more hydrogen atoms on the pyridine ring are replaced by an aromatic ring, are of significant interest. The electronic and steric properties of the aryl group can influence the reactivity and biological activity of the pyridine derivative. For example, 2,4,6-triarylpyridines are a class of compounds that have been synthesized through various methods, including solvent-free reactions. researchgate.net The synthesis of highly substituted pyridines, including those with aryl groups, is an active area of research, with new methodologies constantly being developed. acs.org

Alkyl-substituted pyridines are also of great importance. The position and nature of the alkyl group can significantly impact the molecule's properties. For instance, the direct C-4 alkylation of pyridines has been a significant challenge, but recent breakthroughs have enabled more controlled and efficient synthesis of these valuable building blocks. nih.gov The ability to introduce alkyl groups at specific positions on the pyridine ring is crucial for developing new drug candidates and functional materials. nih.gov

The functionalization of pyridine N-oxides provides a regioselective route to 2-substituted alkyl, alkynyl, and arylpyridines, which are prominent in medicinal chemistry and materials science. acs.org This method avoids the formation of isomeric mixtures that can be a limitation in other synthetic approaches. acs.org The development of such selective synthesis methods is critical for accessing pure, well-defined substituted pyridines for various research applications.

Positioning of 4 4 Chlorophenyl 2 Methylpyridine Within Contemporary Heterocyclic Chemistry Research

Strategic Approaches to Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a powerful means to construct highly substituted pyridines with precise control over the substitution pattern.

Cyclocondensation and Cycloaddition Reactions in Pyridine Synthesis

Cyclocondensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. youtube.com A multitude of variations on this theme exist, providing access to a wide array of substituted pyridines. youtube.com For instance, the condensation of α,β-unsaturated ketones with enamines, followed by cyclization with an ammonium (B1175870) source, can yield polysubstituted pyridines. youtube.com

Another powerful strategy is the [4+2] cycloaddition, or Diels-Alder reaction, which can form a pyridine ring from a diene and a dienophile. nih.gov While traditionally used for carbocyclic systems, this method has been adapted for the synthesis of heteroaromatic compounds like pyridines. nih.govnih.gov

Metal-Catalyzed Cyclization and Annulation Protocols

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception. beilstein-journals.orgacs.org Metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules have emerged as a highly effective method for constructing pyridine rings. nih.govacs.org This approach allows for the controlled assembly of highly substituted pyridines. nih.gov Cobalt catalysts, in particular, have shown broad applicability and tolerance to various functional groups in these cyclization reactions. acs.org

Palladium-catalyzed annulation reactions have also been employed to construct fused pyridine ring systems. nih.gov These methods often involve the C-H activation of a pyridine derivative followed by reaction with a coupling partner. nih.gov

Direct Ring-Forming Transformations from Acyclic Precursors

The direct synthesis of pyridines from simple, acyclic precursors is a highly atom-economical approach. One such method involves the reaction of α,β-unsaturated 1,5-dicarbonyl derivatives, which can be synthesized via olefin cross-metathesis, with an ammonia source to form a wide range of substituted pyridines. organic-chemistry.org Additionally, base-promoted reactions of 1-arylethylamines with ynones can produce polysubstituted pyridines through the direct functionalization of enaminone intermediates under metal-free conditions. organic-chemistry.org

Advanced Cross-Coupling Chemistry for Aryl-Pyridine Construction

For the synthesis of aryl-pyridines, including this compound, where the pyridine ring is already present, transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Suzuki-Miyaura Coupling in the Synthesis of Arylpyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgnih.govorgchemres.org This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate is widely used to synthesize biaryls and, in this context, arylpyridines. rsc.orgorgchemres.orgyoutube.com

For the synthesis of a compound like this compound, this would typically involve the coupling of a 4-halopyridine derivative (e.g., 4-chloro-2-methylpyridine (B118027) or 4-bromo-2-methylpyridine) with 4-chlorophenylboronic acid. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgclaremont.edu The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. rsc.org Recent advancements have focused on developing milder reaction conditions and catalysts that are effective for a broader range of substrates, including electron-deficient pyridines. rsc.orgclaremont.edu

Table 1: Examples of Suzuki-Miyaura Coupling for Arylpyridine Synthesis

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | Not Required | 2-Arylpyridines | 5-89% | claremont.edu |

| Bromoquinoline | Pyridine boronic acid | Palladium catalyst | Base | Aryl-substituted quinoline | - | youtube.com |

Table is for illustrative purposes and specific conditions for this compound may vary.

Other Transition-Metal Catalyzed Arylation Reactions

Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are also employed for the arylation of pyridines. beilstein-journals.orgnih.gov These often involve the direct C-H arylation of the pyridine ring, which avoids the need for pre-functionalization with a halogen or triflate. beilstein-journals.orgresearchgate.net

Palladium-catalyzed direct C-H arylation with diaryliodonium salts has been shown to be an effective method for synthesizing a variety of biaryl products, including those with pyridine directing groups. nih.gov This transformation can tolerate a range of functional groups on both the pyridine and the arylating agent. nih.gov Nickel-catalyzed direct C-H arylation of pyridines with aryl halides has also been reported. researchgate.net

The choice of the specific synthetic method depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Direct C-H Functionalization of Pyridine Rings

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a powerful and atom-economical approach for synthesizing substituted pyridines. This strategy avoids the often lengthy and wasteful pre-functionalization steps required in classical synthetic methods. nih.gov

Regioselective C-H Activation for Pyridine Functionalization (e.g., C-2, C-3, C-4)

The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, dictate its reactivity towards C-H functionalization. beilstein-journals.org This often leads to challenges in achieving regioselectivity, as multiple C-H bonds are available for activation. rsc.org

C-2 and C-6 Positions: These positions are electronically most activated for deprotonation due to their proximity to the nitrogen atom. Consequently, many transition-metal catalyzed reactions favor functionalization at the C-2 position. thieme-connect.com

C-4 Position: The C-4 position is also a site of significant interest for functionalization. Achieving selectivity for the C-4 position often requires specific catalytic systems that can overcome the inherent preference for C-2 activation. youtube.com For instance, the use of a removable blocking group derived from maleic acid has been shown to enable precise Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.org

C-3 and C-5 Positions: These positions are generally the most difficult to functionalize directly due to their lower acidity and steric hindrance. However, recent advancements have led to protocols that can achieve meta-C-H functionalization by temporarily altering the electronic properties of the pyridine ring. nih.gov

The regioselectivity of C-H arylation can be influenced by the electronic character of the C-H bonds and the heteroarene ring itself. nih.gov Electron-withdrawing groups on the pyridine ring can direct arylation to specific positions. For example, a substituent at the 3-position can direct arylation to the C-4 position, while a 4-substituted pyridine can undergo arylation at the C-3 position. nih.gov

Transition-Metal and Rare Earth Metal Catalyzed C-H Functionalization

Transition metals and rare earth metals have emerged as powerful catalysts for the direct C-H functionalization of pyridines, enabling a wide range of transformations including alkylation, arylation, and alkenylation. beilstein-journals.orgbohrium.com

Transition-Metal Catalysis: Palladium, rhodium, nickel, and iridium are among the most extensively studied transition metals for this purpose. beilstein-journals.orgthieme-connect.com These catalysts can operate through various mechanisms, often involving the coordination of the pyridine nitrogen to the metal center, which facilitates the activation of a nearby C-H bond. thieme-connect.com For instance, nickel-aluminum cooperative catalysis has been effectively used for the C-4 functionalization of pyridine. youtube.com A notable application is the enantioselective para-C-H alkylation of pyridines with styrenes, achieved using a Ni-Al bimetallic catalyst system with an N-heterocyclic carbene (NHC) ligand, yielding 1,1-diarylalkanes with high enantioselectivity. acs.org

Rare Earth Metal Catalysis: Cationic half-sandwich rare-earth catalysts have proven to be highly efficient for the ortho-alkylation of pyridines via C-H bond addition to olefins. organic-chemistry.org These catalysts exhibit broad substrate scope, accommodating various pyridines and olefins, and offer excellent atom economy. organic-chemistry.org Mechanistic studies suggest that C-H bond activation is often the rate-determining step. organic-chemistry.org Scandium and yttrium catalysts, in particular, have shown complementary activity in these reactions. organic-chemistry.org Stoichiometric reactions of rare-earth metal complexes with pyridine derivatives have provided valuable insights into the reaction mechanisms, revealing unique reactivity patterns. nih.gov

| Catalyst Type | Typical Position of Functionalization | Example Reaction | Reference |

| Nickel-Aluminum Bimetallic | C-4 | Enantioselective hydroarylation with styrenes | acs.org |

| Cationic Rare Earth Metals | C-2 | Alkylation with olefins | organic-chemistry.org |

| Palladium | C-3 or C-4 (with directing groups) | Arylation of substituted pyridines | nih.gov |

Metal-Free C-H Functionalization Strategies

While transition-metal catalysis is a dominant approach, metal-free C-H functionalization strategies have gained traction as more sustainable alternatives. nih.govbeilstein-journals.org These methods often rely on the use of strong bases, organocatalysts, or photochemical activation. acs.org

One notable metal-free approach involves the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂, to facilitate the nucleophilic addition of various reagents. acs.org For instance, this strategy has been successfully employed for the highly regioselective C-4 phosphonation of pyridines. The reaction proceeds through the formation of a sigma complex, which is subsequently oxidized to yield the desired 4-phosphonated pyridine. acs.org Another example is the use of formaldehyde (B43269) as both a carbon source and a solvent to bridge two imidazo[1,5-a]pyridine (B1214698) molecules via C-H functionalization, creating a methylene-bridged bis-heteroarene. acs.org

| Strategy | Reagents | Position of Functionalization | Example Product | Reference |

| Lewis Acid Activation | BF₃·OEt₂, phosphine oxide anion | C-4 | 4-Phosphonated pyridine | acs.org |

| Methylene (B1212753) Insertion | Formaldehyde | C-3 (of imidazo[1,5-a]pyridine) | Methylene-bridged bis-imidazo[1,5-a]pyridine | acs.org |

Unified Ionic and Radical C-4 Alkylation and Arylation of Pyridines

A significant advancement in pyridine functionalization is the development of a unified platform that accommodates both ionic and radical nucleophiles for C-4 alkylation and arylation. rsc.orgnih.govresearchgate.net This approach overcomes the poor regioselectivity often encountered in nucleophilic additions to pyridiniums. rsc.orgdocumentsdelivered.com

By employing an enzyme-mimic, pocket-type urea (B33335) activation reagent, a general platform for pyridine C-4 functionalization has been established. rsc.orgnih.gov This method allows for the incorporation of a broad scope of both ionic (e.g., Grignard reagents) and radical nucleophiles, leading to highly regioselective C-4 functionalization. rsc.orgresearchgate.net Notably, this strategy has enabled the first highly regioselective C-4 radical arylation of pyridines. rsc.orgnih.gov The versatility of this platform makes it applicable for the late-stage functionalization of complex, drug-like molecules. rsc.org

Specific Synthetic Routes and Precursor Utilization for this compound Analogs

The synthesis of specific analogs like this compound often involves multi-step sequences that may utilize halogenated pyridine intermediates.

Synthetic Pathways involving Halogenated Pyridine Intermediates

Halogenated pyridines are versatile precursors in the synthesis of functionalized pyridines due to their susceptibility to nucleophilic aromatic substitution and cross-coupling reactions.

A common strategy for synthesizing aryl-substituted pyridines involves the Suzuki or Negishi cross-coupling of a halopyridine with an appropriate organoboron or organozinc reagent, respectively. For the synthesis of a compound like this compound, a potential route could involve the coupling of a 4-halopicoline (e.g., 4-chloro-2-methylpyridine or 4-bromo-2-methylpyridine) with a 4-chlorophenylboronic acid or a (4-chlorophenyl)zinc halide in the presence of a palladium catalyst.

While direct examples for the synthesis of this compound are not explicitly detailed in the provided context, related syntheses offer strong precedents. For instance, the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol can start from pyridine-2-carboxaldehyde and 4-chlorophenylmagnesium bromide, a Grignard reagent derived from a halogenated benzene (B151609). Another route to a related ketone involves the oxidation of 2-(p-chlorobenzyl)pyridine. google.com These examples highlight the utility of halogenated precursors in building the desired carbon skeleton. The synthesis of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine also relies on precursors that can be derived from halogenated pyridines. google.com

| Halogenated Precursor | Coupling Partner | Reaction Type | Potential Product |

| 4-Chloro-2-methylpyridine | 4-Chlorophenylboronic acid | Suzuki Coupling | This compound |

| 4-Bromo-2-methylpyridine | (4-Chlorophenyl)zinc chloride | Negishi Coupling | This compound |

| 2-Cyanopyridine | 4-Chlorophenylmagnesium bromide | Grignard Reaction | (4-Chlorophenyl)(pyridin-2-yl)methanone (intermediate) |

Derivatization of Methylpyridine Scaffolds

The derivatization of methylpyridine scaffolds represents a versatile approach for the synthesis of complex aryl-methylpyridine derivatives. This strategy utilizes the inherent reactivity of the methyl group and the pyridine ring to introduce various functional groups and aryl substituents.

One common derivatization involves the oxidation of the methyl group. For instance, the methyl group on a pyridine ring can be oxidized to a hydroxymethyl or formyl group, which can then undergo further reactions. A related transformation is the oxidation of the pyridine nitrogen to form an N-oxide, which can activate the ring for subsequent modifications. The synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide from 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide and a phosphotungstic acid catalyst is an example of such a derivatization. patsnap.com

Another approach involves the functionalization of the methyl group's alpha-position. For example, 2-(((4-chlorophenyl)thio)methyl)pyridine can be synthesized and subsequently oxidized to form 2-(((4-chlorophenyl)sulphinyl)methyl)pyridine. prepchem.com This is achieved by treating the thioether with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as methylene chloride. prepchem.com This introduces a sulfinyl group, which can be a useful functional handle for further synthetic transformations.

The quaternization of the pyridine nitrogen is another derivatization strategy that can increase the reactivity of the scaffold. This process can be achieved using various alkylating agents and has been shown to enhance the biological activity of some pyridine-containing molecules. nih.gov

The following table summarizes a derivatization reaction of a methylpyridine scaffold.

| Starting Material | Reagent(s) | Product | Reference |

| 2-(((4-chlorophenyl)thio)methyl)pyridine, hydrochloride | m-chloroperoxybenzoic acid, CH2Cl2 | 2-(((4-Chlorophenyl)sulphinyl)methyl)pyridine hydrochloride | prepchem.com |

| 4-chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide, phosphotungstic acid | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | patsnap.com |

Preparative Methods for Chlorophenyl-Substituted Pyridine Alcohols and Nitriles

The synthesis of chlorophenyl-substituted pyridine alcohols and nitriles is crucial for building more complex molecules. These functional groups serve as versatile handles for a variety of chemical transformations.

Chlorophenyl-Substituted Pyridine Alcohols:

A common method for the preparation of chlorophenyl-substituted pyridine alcohols involves the reduction of the corresponding ketone. For example, (4-chlorophenyl)(pyridin-2-yl)methanone can be reduced to (4-chlorophenyl)(pyridin-2-yl)methanol. This reduction is often accomplished using reducing agents like sodium borohydride (B1222165) or potassium borohydride in a suitable solvent such as methanol (B129727) or ethanol (B145695). google.com A patent describes the synthesis of 4-chloro-phenyl-2-piconol (another name for (4-chlorophenyl)(pyridin-2-yl)methanol) from 2-(p-chlorobenzyl)pyridine by first oxidizing it to the ketone and then reducing it. google.com

Another synthetic route involves the direct condensation of a pyridine derivative with a chlorophenyl-containing molecule. A patent describes a method for preparing 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine by the direct polycondensation of (4-chlorophenyl-)(2-pyridyl)methanol with 4-hydroxypiperidine (B117109) in the presence of methylsulfonic acid. google.com

The table below outlines a preparative method for a chlorophenyl-substituted pyridine alcohol.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-(p-chlorobenzyl)pyridine | 1. Tin anhydride, Dioxane; 2. Sodium borohydride, Methanol | 4-chloro-phenyl-2-piconol | 60% (for step 1) | google.com |

| (4-chlorophenyl-)(2-pyridyl)methanol, 4-hydroxypiperidine | Methylsulfonic acid, sym-trimethylbenzene | 2-[(4-chlorophenyl-)(piperidines-4-oxygen base) methyl] pyridine | >85% | google.com |

Chlorophenyl-Substituted Pyridine Nitriles:

The synthesis of chlorophenyl-substituted pyridine nitriles can be achieved through various multicomponent reactions. One such method involves the condensation of an aldehyde (like 4-chlorobenzaldehyde), a ketone, and a source of cyanide, often in the presence of a catalyst. For instance, 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been synthesized through a one-pot multicomponent reaction of 4-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate, catalyzed by ammonium acetate (B1210297) and piperidine. acs.org The resulting pyridone can then be converted to the corresponding 2-chloronicotinonitrile derivative. acs.org

Another strategy for synthesizing substituted pyridine nitriles involves the reaction of ylidenemalononitriles with various reagents. nih.gov A study has reported the synthesis of 2-(benzylamino)-4-(4-chlorophenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile through such a pathway. nih.gov Furthermore, non-classical [4+2] cycloaddition reactions involving nitriles have been developed as a novel strategy to construct densely substituted pyridine derivatives. researchgate.net

The following table summarizes a method for the preparation of a chlorophenyl-substituted pyridine nitrile.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| 4-chlorobenzaldehyde | 1-(naphthalen-1-yl)ethanone | Ethyl cyanoacetate | Ammonium acetate, Piperidine | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms within the molecule. The aromatic protons on the pyridine and chlorophenyl rings typically appear in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. orgchemboulder.com The methyl group protons, being attached to an sp³-hybridized carbon, are expected to be the most shielded and thus appear in the upfield region of the spectrum.

Specific chemical shift values can be influenced by the solvent used and the specific electronic environment of each proton. For instance, in a related compound, 4-methylpyridine, the methyl protons appear at approximately 2.3 ppm, while the aromatic protons are observed between 7.1 and 8.5 ppm. chemicalbook.com For this compound, the protons on the pyridine ring and the chlorophenyl ring will exhibit distinct signals due to their unique electronic environments. The protons on the chlorophenyl ring are expected to show a characteristic AA'BB' splitting pattern, typical for para-substituted benzene rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.5 |

| Pyridine Ring Protons | ~7.0 - 8.6 |

| Chlorophenyl Ring Protons | ~7.4 - 7.6 |

Note: These are approximate values and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals. oregonstate.eduwisc.edu

For this compound, the carbon atoms of the aromatic rings are expected to resonate in the range of 120-170 ppm. oregonstate.edu The carbon atom attached to the chlorine atom will be influenced by its electronegativity, which typically results in a downfield shift. libretexts.org The quaternary carbons, those that are not bonded to any hydrogen atoms (like C4 of the pyridine ring and C1' and C4' of the chlorophenyl ring), often show weaker signals in the spectrum. libretexts.org The methyl carbon, being an sp³-hybridized carbon, will have a chemical shift in the upfield region, typically around 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | ~24 |

| Pyridine Ring Carbons | ~120 - 160 |

| Chlorophenyl Ring Carbons | ~128 - 140 |

| Carbon attached to Chlorine | ~134 |

Note: These are approximate values and can vary based on experimental conditions.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration.

In the FT-IR spectrum of this compound, characteristic bands for the aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to give a strong band in the lower frequency region, generally between 600 and 800 cm⁻¹. The vibrations of the methyl group, including symmetric and asymmetric stretching and bending modes, will also be present in the spectrum. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric breathing modes of the aromatic rings are expected to produce strong signals. The C-Cl stretching vibration is also typically Raman active. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a more confident structural assignment. nih.govnih.gov

Table 4: Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C-H Bending | 1100 - 1300 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) will be observed in the mass spectrum. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with an intensity of about one-third of the molecular ion peak is expected. chemguide.co.uk This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under electron ionization will likely involve the loss of the methyl group, the chlorine atom, or the cleavage of the bond between the two aromatic rings. The analysis of these fragment ions can provide further confirmation of the proposed structure. libretexts.orgmiamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.com It is an essential tool for assessing the purity of volatile and semi-volatile compounds and for obtaining initial confirmation of their identity. mdpi.com In the analysis of this compound, a sample is vaporized and injected onto a GC column. Based on its boiling point and affinity for the column's stationary phase, the compound travels through the column at a characteristic rate, emerging at a specific retention time which aids in its identification and separation from any impurities.

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI). This high-energy process fragments the molecule into a reproducible pattern of charged ions. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. The structure of these fragments provides valuable information for confirming the compound's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely include the loss of a methyl radical (CH₃•), cleavage of the bond between the pyridine and phenyl rings, and loss of a chlorine atom. The structure of derivatized metabolites of related compounds has been confirmed using this method. nih.gov

Table 1: Predicted Key Mass Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Proposed Structure/Fragment Lost |

| [M]⁺ | 203 | Molecular Ion |

| [M-CH₃]⁺ | 188 | Loss of a methyl group |

| [M-Cl]⁺ | 168 | Loss of a chlorine atom |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

| [C₆H₆N]⁺ | 92 | Methylpyridine cation |

Note: The presence of the chlorine isotope ³⁷Cl would result in corresponding peaks at m/z values two units higher (e.g., M+2 peak at m/z 205) with a characteristic abundance ratio of approximately 3:1, further confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the elemental formula, as very few combinations of atoms will have the same exact mass. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. chemrxiv.org

For this compound, HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would typically be performed on the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass based on the elemental formula (C₁₂H₁₀ClN). A close match between the experimental and calculated values provides definitive confirmation of the compound's molecular formula. This technique has been successfully used for the quantitative analysis of various compounds in complex matrices. nih.gov

Table 2: Theoretical Exact Masses for this compound and its Common Adducts

| Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| Molecular Ion [M]⁺ | C₁₂H₁₀ClN | ³⁵Cl | 203.0502 |

| Molecular Ion [M+2]⁺ | C₁₂H₁₀ClN | ³⁷Cl | 205.0472 |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₁ClN | ³⁵Cl | 204.0579 |

| Sodium Adduct [M+Na]⁺ | C₁₂H₁₀ClNNa | ³⁵Cl | 226.0398 |

Crystallographic Analysis of Related Aryl-Methylpyridine Structures

Single-Crystal X-ray Diffraction (SXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. rsc.org The process involves irradiating a single, high-quality crystal with monochromatic X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. youtube.com By analyzing the position and intensity of these reflections, the electron density map and, subsequently, the complete crystal structure can be determined. nih.gov

While a crystal structure for this compound itself is not publicly available, analysis of closely related aryl-methylpyridine structures provides significant insight into the expected solid-state conformation. For instance, in structures of similar bi-aryl compounds, a key parameter is the dihedral angle between the planes of the pyridine and phenyl rings. This angle is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance from substituents (like the methyl group), which can force the rings to twist relative to each other. SXRD data also reveals how molecules pack in the crystal lattice, highlighting non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding, which govern the material's bulk properties.

Table 3: Representative Crystallographic Data for a Hypothetical Related Aryl-Methylpyridine Structure

| Parameter | Description | Expected Value/Range |

| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | 10-20 Å |

| α, β, γ (°) | Unit cell angles. | e.g., α=90°, β=95-105°, γ=90° |

| C-C bond length (Aryl) | Average carbon-carbon bond distance in the phenyl ring. | ~1.39 Å |

| C-N bond length (Pyridyl) | Average carbon-nitrogen bond distance in the pyridine ring. | ~1.34 Å |

| C-Cl bond length | Distance between the carbon and chlorine atoms. | ~1.74 Å |

| C-C inter-ring bond | The length of the single bond connecting the two rings. | ~1.49 Å |

| Dihedral Angle (°) | The twist angle between the phenyl and pyridine rings. | 20° - 50° |

Gas-Phase Electron Diffraction (GED) for Molecular Geometry

Gas-Phase Electron Diffraction (GED) is an experimental technique used to determine the molecular structure of substances in the gaseous state. wikipedia.org Unlike SXRD, which characterizes molecules within the constraints of a crystal lattice, GED provides information about the geometry of free, isolated molecules, undistorted by intermolecular forces. osti.gov In a GED experiment, a high-energy beam of electrons is scattered by a gaseous sample, and the resulting diffraction pattern is recorded. wikipedia.org This pattern contains information about the distances between all pairs of atoms in the molecule.

For a molecule like this compound, GED would be particularly useful for determining the equilibrium torsional angle between the phenyl and pyridine rings in the absence of packing forces. This gas-phase geometry is often different from the solid-state conformation. The analysis of the radial distribution curve derived from the diffraction data allows for the precise measurement of key bond lengths and angles. wikipedia.org While a dedicated GED study on this specific compound is not available, the technique is ideally suited for determining the structure of such relatively simple molecules. wikipedia.org

Integrated Spectroscopic and Computational Methodologies for Isomer Differentiation

Differentiating between structural isomers is a common challenge in chemical synthesis. This compound has several isomers, such as 2-(4-Chlorophenyl)-4-methylpyridine and 3-(4-Chlorophenyl)-2-methylpyridine. While each isomer has the same exact mass, their distinct connectivity leads to unique spectroscopic signatures. An integrated approach combining experimental data with computational modeling is highly effective for unambiguous isomer identification. rsc.org

Computational methods, such as Density Functional Theory (DFT), can predict the geometric structure, relative energies, and spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies, and UV/Vis absorption spectra) for each possible isomer. acs.org For example, the ¹H NMR spectrum of this compound is expected to show three distinct signals for the pyridine protons, whereas the more symmetric 2-(4-Chlorophenyl)-4-methylpyridine might show a different pattern. By comparing the experimentally obtained spectra with the computationally predicted spectra for all possible isomers, a definitive assignment can be made. mdpi.com Similarly, the fragmentation patterns in mass spectrometry can differ significantly between isomers due to the varying stability of the resulting fragment ions. This combined strategy, leveraging the strengths of both empirical measurement and theoretical prediction, provides a powerful tool for structural elucidation. mdpi.com

Table 4: Comparison of Predicted Differentiating Features for Isomers of (4-Chlorophenyl)methylpyridine

| Feature | This compound | 2-(4-Chlorophenyl)-4-methylpyridine | Method of Differentiation |

| ¹H NMR (Pyridine region) | Three distinct proton signals. | Two distinct proton signals due to symmetry. | Comparison of experimental and calculated NMR spectra. |

| ¹³C NMR | Unique set of chemical shifts for all 12 carbons. | Fewer signals due to symmetry. | Comparison of experimental and calculated NMR spectra. |

| NOESY Correlation | Correlation between methyl protons and H-3 of the pyridine ring. | Correlation between methyl protons and H-3/H-5 of the pyridine ring. | 2D NMR Spectroscopy. |

| Calculated Dipole Moment | A specific calculated value. | A different calculated value. | DFT calculations. |

| MS Fragmentation | Characteristic fragmentation pattern. | Potentially different relative abundances of key fragments. | Comparison of experimental GC-MS with predicted fragmentation. |

Theoretical and Computational Studies on 4 4 Chlorophenyl 2 Methylpyridine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in predicting molecular properties. The methods chosen are crucial for obtaining results that are both accurate and computationally feasible.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com It is a preferred method for calculations on medium to large-sized molecules due to its excellent balance of accuracy and computational cost. tandfonline.com DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moments and hyperpolarizability. researchgate.net In studies of similar heterocyclic compounds, DFT has been successfully used to analyze molecular structures and predict their spectroscopic and electronic behaviors. bohrium.comarabjchem.org

The accuracy of DFT calculations heavily depends on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used. arabjchem.org The 6-311++G(d,p) basis set is a large and flexible set that provides a good description of the electronic distribution, especially for molecules containing heteroatoms and diffuse electron density. This combination, B3LYP/6-311++G(d,p), is frequently employed as it provides an excellent compromise between accuracy and computational efficiency for calculating molecular properties, vibrational spectra, and electronic transitions in various pyridine (B92270) derivatives. tandfonline.comresearchgate.netbohrium.com

Analysis of Electronic Structure and Reactivity Descriptors

Following the initial calculations, various analyses are performed to interpret the electronic structure and predict the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For instance, in a study on 4-chloro-N-methylpyridine-2-carboxamide, the HOMO and LUMO energy levels were calculated to be -7.1572 eV and -1.9595 eV, respectively. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters This table is an example of typical data obtained from FMO analysis and does not represent actual calculated values for 4-(4-Chlorophenyl)-2-methylpyridine.

| Parameter | Symbol | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.0 to -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.0 |

| Energy Gap | ΔE | 5.0 to 6.5 |

| Ionization Potential | I | 7.0 to 8.5 |

| Electron Affinity | A | 1.5 to 2.0 |

| Global Hardness | η | 2.5 to 3.25 |

| Chemical Potential | µ | -4.25 to -5.25 |

| Global Electrophilicity Index | ω | 2.8 to 4.5 |

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides insights into the stability of the molecular structure. For example, in a study of a chlorophenyl-imidazole derivative, NBO analysis revealed significant stabilization energy from the interaction between the lone pair orbitals of the chlorine atom and the antibonding π* orbitals of the aromatic ring. acadpubl.eu This type of analysis helps to understand the electronic communication between different parts of a molecule, such as the chlorophenyl ring and the methylpyridine ring. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density around a molecule, which is invaluable for predicting its reactive sites. biointerfaceresearch.com The MEP surface uses a color code to indicate different electrostatic potential regions: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential) that are prone to nucleophilic attack. tandfonline.com Green areas represent neutral potential. For pyridine derivatives, the nitrogen atom typically represents a region of negative potential, making it a likely site for electrophilic interaction, while hydrogen atoms attached to the aromatic rings often show positive potential. researchgate.net This analysis is crucial for understanding how a molecule will interact with other reagents. tandfonline.com

Simulation of Vibrational Spectra and Band Assignment

Computational simulations of infrared (IR) and Raman spectra are invaluable for understanding the vibrational modes of a molecule. Using quantum chemical calculations, a theoretical vibrational spectrum for this compound could be generated. This simulated spectrum would then be compared to experimental data, allowing for the precise assignment of spectral bands to specific molecular vibrations, such as C-H stretching, C-C ring vibrations, and the C-Cl stretching mode.

To provide a quantitative assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis would be performed. PED analysis breaks down the calculated vibrational modes into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). This allows researchers to definitively characterize the nature of each absorption band in the vibrational spectrum, avoiding ambiguous assignments.

Conformational Landscape and Molecular Geometry Optimization

The three-dimensional structure of this compound is determined by its conformational landscape. Computational methods would be used to perform a geometry optimization, identifying the most stable conformation (the global minimum on the potential energy surface). These calculations would detail bond lengths, bond angles, and, crucially, the dihedral angle between the pyridine and chlorophenyl rings.

The degree of planarity between the two aromatic rings is influenced by electronic effects such as hyperconjugation and steric hindrance from the methyl group. Hyperconjugation involves the interaction of filled and empty orbitals, which can contribute to the stability of certain conformations. Computational analysis would quantify these interactions, providing insight into the rotational barrier between the rings and the preference for a planar or non-planar structure.

Reaction Kinetics and Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to study the reactivity of this compound. By modeling potential reaction pathways, it is possible to elucidate reaction mechanisms at a molecular level.

For a given reaction involving this compound, Transition State Theory (TST) can be used to calculate theoretical reaction rates. This involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This energy barrier (the activation energy) is a key determinant of the reaction kinetics, allowing for predictions of how quickly a reaction will proceed under given conditions.

Deprotonation Enthalpy and Proton Affinity Investigations

Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a species with a proton. A higher proton affinity corresponds to a stronger base. The basicity of the pyridine ring is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. Substituents on the ring can significantly modulate this basicity through inductive and resonance effects.

In the case of this compound, we have two key substituents to consider: the 2-methyl group and the 4-(4-chlorophenyl) group.

2-Methyl Group: The methyl group is an electron-donating group (+I effect). Its presence at the 2-position increases the electron density on the pyridine nitrogen, thereby increasing its basicity and proton affinity compared to unsubstituted pyridine.

4-(4-Chlorophenyl) Group: The chlorophenyl group at the 4-position exerts a more complex influence. The phenyl ring itself can be weakly electron-donating or -withdrawing depending on the electronic demand. However, the chlorine atom on the phenyl ring is strongly electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the phenyl ring to the pyridine ring, decreasing the electron density on the nitrogen atom. stackexchange.com Generally, an electron-withdrawing substituent deactivates the ring and reduces the basicity of the pyridine. stackexchange.com

The net effect on the proton affinity of this compound will be a balance between the electron-donating nature of the 2-methyl group and the electron-withdrawing nature of the 4-(4-chlorophenyl) group. Computational studies on various substituted pyridines have established that the position and electronic nature of substituents are critical in determining their gas-phase basicity. It is anticipated that the proton affinity of this compound would be lower than that of 2-methylpyridine (B31789) but potentially higher than that of 4-chloropyridine (B1293800) due to the interplay of these electronic effects.

Deprotonation enthalpy, which measures the energy required to remove a proton from a molecule, is directly related to its gas-phase acidity. For a molecule like this compound, deprotonation could occur at various positions, but the most acidic protons are typically those on the methyl group or the aromatic rings. Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the preferred deprotonation site and the corresponding enthalpy.

A comparative analysis of the proton affinities of related pyridine derivatives is presented in the table below to illustrate the impact of substitution on basicity.

| Compound | Proton Affinity (kJ/mol) |

| Pyridine | 930 |

| 2-Methylpyridine (α-picoline) | 947 |

| 4-Methylpyridine (γ-picoline) | 954 |

| 4-Chloropyridine | Not available |

Note: The proton affinity values are sourced from various computational and experimental studies and are provided for comparative purposes.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool used to correlate the chemical structure of a series of compounds with their reactivity. For a class of compounds like substituted pyridines, SRR models can be developed to predict various reactivity parameters, such as reaction rates, equilibrium constants, or susceptibility to nucleophilic or electrophilic attack.

The development of an SRR model for this compound and its analogs would involve a systematic approach:

Dataset Assembly: A dataset of structurally related pyridine derivatives with experimentally determined reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electrophilicity parameter (E) can be derived from these descriptors to quantify the susceptibility of the pyridine ring to nucleophilic attack. researchgate.net

Steric Descriptors: These account for the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the connectivity of atoms.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) and molar refractivity, which are related to the compound's lipophilicity and polarizability, are also crucial.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression would be employed to establish a mathematical relationship between the calculated descriptors and the observed reactivity. nih.gov For more complex, non-linear relationships, machine learning algorithms may be utilized. The predictive power and robustness of the resulting model would be rigorously assessed through internal and external validation techniques. nih.gov

For this compound, key descriptors in an SRR model would likely include those that capture the electronic effects of the chloro and methyl substituents, as well as the steric hindrance they may impose. For example, in modeling the reactivity of substituted pyridines in SNAr reactions, the electrophilicity of the carbon atoms in the pyridine ring is a critical parameter that can be calculated using DFT methods. researchgate.net

The table below provides an example of the types of descriptors that would be considered in an SRR study of substituted pyridines.

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Atomic charges, Dipole moment | Govern interactions with electrophiles/nucleophiles |

| Steric | Molecular volume, Steric hindrance parameters | Influence accessibility of the reaction center |

| Topological | Connectivity indices, Shape indices | Quantify molecular size and branching |

| Physicochemical | LogP, Polarizability | Affect solubility and intermolecular interactions in solution |

The insights gained from such SRR models are invaluable for understanding the mechanisms of reactions involving substituted pyridines and for the rational design of new compounds with tailored reactivity.

Chemical Reactivity and Mechanistic Studies of 4 4 Chlorophenyl 2 Methylpyridine

Reaction Pathways and Transformation Mechanisms

The reactivity of 4-(4-chlorophenyl)-2-methylpyridine can be understood by considering the distinct reactive sites within the molecule. The primary pathways involve reactions at the pyridine (B92270) nitrogen, the pyridine ring carbons, the methyl group, and the chlorophenyl ring.

Reactions involving the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a basic and nucleophilic center. It readily reacts with acids to form pyridinium (B92312) salts. This protonation deactivates the ring towards electrophilic substitution to an even greater extent. uoanbar.edu.iq The nitrogen can also be targeted by electrophiles like alkyl halides to form quaternary N-alkylpyridinium salts.

Reactions on the Pyridine Ring: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2/C6 and C4). uoanbar.edu.iq Since the C2 and C4 positions are already substituted in the target molecule, nucleophilic attack would be directed primarily to the C6 position. Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, with substitution favoring the C3 and C5 positions, which have relatively higher electron density compared to C2, C4, and C6. uoanbar.edu.iq

Reactions of the Methyl Group: The 2-methyl group is a key site for functionalization. It can undergo deprotonation with strong bases to form a nucleophilic carbanion, which can then react with various electrophiles. Oxidation of the methyl group to an aldehyde or carboxylic acid is also a potential transformation pathway.

Reactions of the Chlorophenyl Ring: The 4-chlorophenyl group can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating substituent but directs incoming electrophiles to the ortho and para positions (relative to the chlorine). Given that the para position is occupied by the pyridine ring, substitution would occur at the positions ortho to the chlorine (C2' and C6' of the phenyl ring).

A summary of potential reaction pathways is presented below.

| Reactive Site | Type of Reaction | Potential Products |

| Pyridine Nitrogen | Protonation / Alkylation | Pyridinium salts |

| Pyridine Ring (C6) | Nucleophilic Aromatic Substitution | 6-substituted derivatives (e.g., amination) |

| Pyridine Ring (C3, C5) | Electrophilic Aromatic Substitution | 3- or 5-substituted derivatives (e.g., nitration, halogenation) |

| Methyl Group | Deprotonation-Alkylation | 2-ethyl or larger alkyl derivatives |

| Methyl Group | Oxidation | Pyridine-2-carboxaldehyde or -carboxylic acid derivatives |

| Chlorophenyl Ring | Electrophilic Aromatic Substitution | Di-substituted phenyl derivatives |

Regiochemical Control in Pyridine Functionalization

Achieving regioselectivity in the functionalization of the this compound ring is crucial for synthesizing specific derivatives. With the C2 and C4 positions blocked, reactions must be directed to the C3, C5, or C6 positions.

Functionalization at C6: The C6 position is electronically favored for nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. uoanbar.edu.iq However, it is sterically hindered by the adjacent methyl group at C2. Strategies to functionalize this position often involve organometallic reagents. For instance, directed ortho metalation (DoM) could be envisioned where a directing group could guide a strong base to deprotonate the C6 position.

Functionalization at C3 and C5: These positions are electronically similar and less sterically hindered than C6. Electrophilic substitutions, though challenging, would likely occur at these sites. uoanbar.edu.iq Differentiating between C3 and C5 would be difficult without a directing group. Modern C-H activation methodologies offer pathways for the regioselective introduction of functional groups. For example, transition-metal-catalyzed C-H functionalization can be guided by steric factors or by pre-coordination to the pyridine nitrogen, potentially offering a route to selectively functionalize the less-hindered C5 position over the C3 position, which is adjacent to the bulky chlorophenyl group.

Advanced Regiocontrol Strategies: Recent advances in pyridine chemistry provide tools that could be applied to control the functionalization of this scaffold.

Blocking Groups: A temporary blocking group could be installed at one position (e.g., C6) to force a subsequent reaction to occur at another site (e.g., C3 or C5). chemrxiv.orgnih.gov

Catalyst Control: The choice of catalyst and ligands in cross-coupling reactions can overcome innate reactivity preferences. Palladium-catalyzed reactions, for example, can be tuned to favor functionalization at specific C-H bonds based on the electronic and steric properties of the ligand. thieme-connect.de

Pyridinium Salt Intermediates: The formation of pyridinium salts can alter the reactivity and regioselectivity of the ring. For instance, C4-selective amination of pyridines can be achieved through the formation of 4-pyridyl pyridinium salt intermediates. nih.gov A similar strategy could potentially be adapted for C6-functionalization.

Role of Substituents (Chlorophenyl and Methyl) on Reaction Dynamics

The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its two substituents.

Electronic Effects:

2-Methyl Group: This group is electron-donating through an inductive effect (+I). It increases the electron density of the pyridine ring, which slightly counteracts the electron-withdrawing nature of the nitrogen atom. This makes the ring more susceptible to electrophilic attack than unsubstituted pyridine (though still deactivated) and activates the methyl protons for deprotonation. uoanbar.edu.iq

The interplay of these groups creates a distinct electronic landscape. The electron-donating methyl group at C2 and the electron-withdrawing chlorophenyl group at C4 create a "push-pull" system that polarizes the ring, influencing the reactivity of the remaining C3, C5, and C6 positions.

Steric Effects:

2-Methyl Group: The methyl group provides moderate steric hindrance at the adjacent C3 position and the C6 position.

4-Chlorophenyl Group: The phenyl ring is significantly bulky. Its presence at C4 sterically shields the neighboring C3 and C5 positions, potentially directing incoming reagents to the more accessible C6 position, provided the reagent is not excessively large. The free rotation around the C-C single bond between the pyridine and phenyl rings can also influence the accessibility of the pyridine nitrogen.

The combination of these effects is summarized in the table below.

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C3 | Influenced by both -I effect of phenyl and +I of methyl | High (adjacent to chlorophenyl) | Low for both nucleophilic and electrophilic attack |

| C5 | Influenced by -I effect of phenyl | High (adjacent to chlorophenyl) | Low for both nucleophilic and electrophilic attack |

| C6 | Electronically activated for nucleophilic attack | Moderate (adjacent to methyl) | Favored site for nucleophilic attack by smaller reagents |

Intermolecular Interactions Influencing Reactivity (e.g., Hydrogen Bonding)

The solid-state structure and solution-phase behavior of this compound are influenced by a variety of non-covalent intermolecular interactions. These interactions can affect its solubility, crystal packing, and availability of reactive sites.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the pyridine nitrogen. This type of interaction (C-Cl···N) can play a significant role in determining the crystal architecture.

π-π Stacking: The two aromatic rings (pyridine and chlorophenyl) can engage in π-π stacking interactions. These interactions, where the rings stack face-to-face or in an offset manner, are a significant cohesive force in the solid state and can influence the conformation of the molecule in solution.

C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of neighboring rings.

The presence of an electron-donating group (methyl) and a halogen can strongly impact the geometry and nature of these interactions. rsc.org The balance between hydrogen bonding, halogen bonding, and π-stacking dictates the supramolecular self-assembly, which in turn can influence which reactive sites are exposed or buried within a crystal lattice or molecular aggregate, thereby affecting its bulk reactivity. nih.gov

Coordination Chemistry of Aryl Methylpyridine Ligands

Ligand Design Principles for 4-(4-Chlorophenyl)-2-methylpyridine Derivatives

The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complexes are heavily dependent on the nature of the coordinating molecules. In the case of this compound, several factors contribute to its anticipated coordination behavior.

The pyridine (B92270) ring itself is a well-established coordinating moiety, readily forming complexes with a variety of metal ions through the lone pair of electrons on the nitrogen atom. The substituents on the pyridine ring, namely the 4-chlorophenyl group at the 4-position and the methyl group at the 2-position, introduce specific electronic and steric effects that modulate its coordination properties.

Electronic Effects:

The 4-chlorophenyl group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atom. This effect would decrease the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine.

The methyl group at the 2-position is electron-donating, which would tend to increase the electron density on the pyridine nitrogen, enhancing its basicity and coordinating ability.

The net electronic effect on the pyridine nitrogen is a balance of these opposing influences.

Steric Effects:

The methyl group at the 2-position introduces significant steric hindrance around the nitrogen donor atom. This can influence the coordination geometry of the resulting metal complexes, favoring less crowded arrangements.

The interplay of these electronic and steric factors makes this compound an interesting ligand for the synthesis of new metal complexes with potentially unique properties.

Table 1: Key Properties of this compound as a Ligand

| Property | Description |

| Type | Monodentate Ligand |

| Coordinating Atom | Pyridine Nitrogen |

| Electronic Effects | Electron-withdrawing 4-chlorophenyl group, Electron-donating 2-methyl group |

| Steric Effects | Steric hindrance from the 2-methyl group |

| Potential for Supramolecular Interactions | π-π stacking from the phenyl and pyridine rings, Halogen bonding from the chlorine atom |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is expected to follow standard procedures for the coordination of pyridine-based ligands. These typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Ruthenium(II) and Osmium(II): For Ru(II) and Os(II), the synthesis would likely involve the reaction of the ligand with a suitable precursor, such as [Ru(DMSO)₄Cl₂] or an Os(II) equivalent, in a high-boiling solvent like ethanol (B145695) or ethylene (B1197577) glycol. The resulting complexes can be characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, UV-Vis, and FT-IR spectroscopy, as well as elemental analysis. nih.govdiva-portal.org

Cadmium(II), Manganese(II), and Zinc(II): The synthesis of complexes with Cd(II), Mn(II), and Zn(II) is typically more straightforward and can often be achieved by reacting the ligand with the corresponding metal halide or nitrate (B79036) salt in a solvent like methanol (B129727), ethanol, or acetonitrile (B52724) at room temperature or with gentle heating. researchgate.netnih.govrsc.orgrsc.orgresearchgate.net

The characterization of these complexes would involve techniques such as:

FT-IR Spectroscopy: To confirm the coordination of the pyridine nitrogen to the metal center, evidenced by a shift in the C=N stretching vibration.

NMR Spectroscopy: To elucidate the structure of the complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complexes.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complexes in the solid state.

The coordination geometry of metal complexes with this compound will be influenced by the steric bulk of the 2-methyl group and the preferred coordination number of the metal ion. As a monodentate ligand, it will occupy one coordination site on the metal center.

For a related Cd(II) complex with the tridentate ligand 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, [Cd(Clphtpy)(NO₃)₂H₂O], the coordination number of the cadmium center is seven. nih.gov In a hypothetical complex with the monodentate this compound, such as [Cd(4-(4-ClPh)-2-MePy)₂Cl₂], a tetrahedral geometry would be expected.

The steric hindrance from the 2-methyl group may lead to longer metal-nitrogen bond distances compared to complexes with less hindered pyridine ligands.

Table 2: Expected Coordination Geometries and Properties of Metal Complexes with this compound

| Metal Ion | Expected Coordination Geometry | Potential Characterization Highlights |

| Ru(II) | Octahedral (e.g., in [Ru(bpy)₂(4-(4-ClPh)-2-MePy)]²⁺) | MLCT bands in UV-Vis spectrum, characteristic NMR signals |

| Os(II) | Octahedral | Similar to Ru(II) but with potentially different photophysical properties |

| Cd(II) | Tetrahedral or Octahedral | ⁷⁷Cd NMR could provide insights into the coordination environment |

| Mn(II) | Tetrahedral or Octahedral | Paramagnetic nature would influence NMR spectra |

| Zn(II) | Tetrahedral | Sharp NMR signals due to the diamagnetic nature of Zn(II) |

Supramolecular Assembly and Metal-Organic Frameworks involving Pyridine Derivatives

Pyridine derivatives are excellent building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs) due to their ability to form directed intermolecular interactions. researchgate.net While there is no specific literature on the supramolecular chemistry of this compound, its structural features suggest a high potential for forming ordered solid-state structures.

The presence of the aromatic phenyl and pyridine rings can lead to π-π stacking interactions , which are a significant driving force in the self-assembly of many organic and organometallic compounds. The 4-chlorophenyl group can also participate in halogen bonding , where the chlorine atom acts as a halogen bond donor, further directing the crystal packing.

In the context of metal complexes, these intermolecular interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. For instance, the crystal structure of a Cd(II) complex with a related terpyridine ligand, [Cd(Clphtpy)(N₃)₂]₂, reveals a dimeric structure. nih.gov Similar interactions could be envisioned for complexes of this compound, potentially leading to the formation of interesting supramolecular motifs.

The design of MOFs often relies on polytopic ligands that can bridge multiple metal centers. While this compound is a monodentate ligand and thus not a typical MOF linker, it could be used as a modulating ligand to control the dimensionality and porosity of MOFs constructed with other bridging ligands.

Academic Research Applications of 4 4 Chlorophenyl 2 Methylpyridine in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The structural framework of 4-(4-Chlorophenyl)-2-methylpyridine is closely related to several key intermediates used in the synthesis of complex molecules, particularly in the pharmaceutical industry. While the direct use of this compound as a starting material is not extensively documented in the provided research, its structural analogs, primarily alcohols and ethers, serve as crucial building blocks.

For instance, (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) is a significant intermediate in the creation of bioactive molecules. This chiral secondary alcohol is a precursor in the synthesis of widely used antiallergy drugs and antihistamine agents, such as Bepotastine and Carbinoxamine. chemicalbook.com The synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory activity, often involves intermediates like 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. chemicalbook.compharmaffiliates.com A patented method highlights the direct condensation of (4-chloro-phenyl-)(2-pyridyl)methanol with 4-hydroxypiperidine (B117109) to produce 2-[(4-chloro-phenyl-)(piperidines-4-oxygen base)methyl]pyridine, an important pharmaceutical intermediate, with yields reported to be over 85%. google.com

The versatility of this structural motif is further demonstrated in the synthesis of metabolites for drug research. A facile, two-route synthesis has been developed for 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of the anti-hyperlipidemic drug Fenofibrate. nih.gov The synthesis of other derivatives, such as 2-(((4-chlorophenyl)sulphinyl)methyl)pyridine, has also been reported, starting from the corresponding thio-methyl pyridine (B92270) hydrochloride. prepchem.com

The following table summarizes key complex molecules synthesized using building blocks structurally related to this compound.

| Building Block | Synthesized Molecule | Application/Significance |

| (4-Chlorophenyl)(pyridin-2-yl)methanol | Bepotastine, Carbinoxamine | Antihistamine, Antiallergy agents |

| 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | Bepotastine besylate | Non-sedating H1-antagonist |

| (4-chloro-phenyl-)(2-pyridyl)methanol | 2-[(4-chloro-phenyl-)(piperidines-4-oxygen base)methyl]pyridine | Pharmaceutical intermediate |

| Fenofibric acid (related structure) | 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | Drug metabolite for research |

Utility in the Development of Functional Materials (e.g., Optoelectronic Materials, Polymers)

The integration of the 4-(4-chlorophenyl)pyridine (B1584452) structure into larger, conjugated systems has led to the development of functional materials with interesting properties. A notable example is in the field of organometallic chemistry, where terpyridine ligands incorporating this moiety are used to create metal complexes with specific functions.